4-(Hydroxymethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-7-1-2-8(6-10)4-3-7/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHUHPNDGVGXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966345 | |

| Record name | 4-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52010-97-6 | |

| Record name | 4-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Hydroxymethyl)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of 4-(Hydroxymethyl)benzaldehyde (B2643722), a versatile bifunctional aromatic compound. Its structure, incorporating both an aldehyde and a hydroxymethyl group, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules.

Physicochemical Data

The core quantitative data for this compound are summarized in the table below. These properties are essential for reaction planning, analytical method development, and safety assessments.

| Property | Value |

| Molecular Formula | C8H8O2[1][2][3][4][5] |

| Molecular Weight | 136.15 g/mol [1][2][4][5][] |

| CAS Number | 52010-97-6[1][2] |

| Physical Form | Solid, semi-solid, or liquid |

| Melting Point | 43 °C[1] to 47 °C |

| Boiling Point (Predicted) | 291.2 ± 15.0 °C |

| Density (Predicted) | 1.184 ± 0.06 g/cm³ |

| IUPAC Name | This compound[4][] |

Structural Information

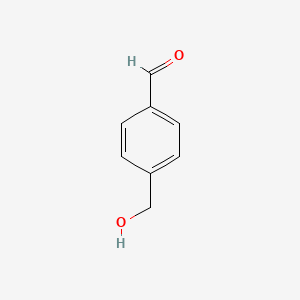

The molecular structure of this compound is key to its reactivity. The diagram below illustrates the connectivity of atoms within the molecule.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)benzaldehyde is a bifunctional organic compound that is garnering increasing interest in the fields of medicinal chemistry, organic synthesis, and materials science. Possessing both an aldehyde and a primary alcohol functional group, it serves as a versatile building block for the synthesis of more complex molecules. Its demonstrated biological activities, including immunosuppressant and tyrosinase inhibitory effects, make it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and biological mechanisms of action.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and historical nomenclature. These include:

-

p-(Hydroxymethyl)benzaldehyde

-

4-Formylbenzyl alcohol

-

α-Hydroxy-p-tolualdehyde

-

Benzaldehyde (B42025), 4-(hydroxymethyl)-

-

4-hydroxymethyl-benzaldehyde

-

p-hydroxymethylbenzaldehyde[1]

-

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| CAS Number | 52010-97-6 | [1][2] |

| Appearance | White to pale yellow solid or semi-solid | [3] |

| Melting Point | 43 °C | [2] |

| Boiling Point | 291.2 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents, limited solubility in water | [4] |

| pKa (predicted) | 14.00 ± 0.10 | [4] |

| XLogP3-AA | 0.8 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1][4] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of a protected precursor. The following protocol is a representative example:

Materials:

-

Precursor alcohol (e.g., a protected form of this compound)

-

Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Ethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Into a round-bottomed flask, introduce 7.9 g (44 mmol) of the precursor alcohol and 100 ml of THF.

-

Add 20 ml of 1N hydrochloric acid to the flask.

-

Heat the mixture to reflux for 4 hours.

-

After the reaction is complete, evaporate the reaction medium to dryness using a rotary evaporator.

-

Take up the residue with ethyl ether and a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, allow the layers to settle, and separate the organic phase.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water (acidified, e.g., with acetic or formic acid) and a polar organic solvent like acetonitrile (B52724) or methanol. A typical mobile phase could be a mixture of water-acetonitrile-glacial acetic acid (e.g., 760:240:5, v/v/v).[5]

-

Flow Rate: 1.0 - 2.0 mL/min.[5]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 254 nm.[5]

-

Sample Preparation: The sample should be dissolved in a suitable solvent (e.g., the mobile phase or methanol) and filtered through a 0.45 µm syringe filter before injection.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a suitable deuterated solvent like DMSO-d₆, characteristic peaks would be observed for the aldehydic proton, the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

-

¹³C NMR: In a solvent such as CDCl₃, distinct signals would be present for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon of the hydroxymethyl group.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. The sample is finely ground with dry potassium bromide and pressed into a transparent pellet.[8] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with minimal sample preparation.[9]

-

Expected Absorptions: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and the aldehyde, and C-O stretch of the alcohol.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[10] This inhibitory action makes it a potential candidate for applications in cosmetology and for the treatment of hyperpigmentation disorders.

Mechanism of Tyrosinase Inhibition

The primary mechanism of tyrosinase inhibition by many phenolic compounds, including benzaldehyde derivatives, involves their interaction with the enzyme's active site. Tyrosinase is a copper-containing enzyme, and its catalytic activity is dependent on the two copper ions (Cu²⁺) in its active site.

The inhibition by this compound is believed to be a competitive inhibition mechanism. The inhibitor molecule, due to its structural similarity to the natural substrate (L-tyrosine), can bind to the active site of the enzyme. This binding can occur through the chelation of the copper ions by the inhibitor, preventing the substrate from binding and thus blocking the catalytic reaction.[11]

Caption: Competitive inhibition of tyrosinase by this compound.

Conclusion

This compound is a compound with significant potential, underscored by its versatile chemical reactivity and its intriguing biological activities. For researchers in drug development and organic synthesis, it represents a valuable starting point for the creation of novel therapeutic agents and functional materials. The information provided in this guide serves as a foundational resource for further investigation and application of this promising molecule.

References

- 1. rsc.org [rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Benzaldehyde, 2-hydroxy-4-methyl- | SIELC Technologies [sielc.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. FTIR Sample Handling Buyer's Guide | Labcompare.com [labcompare.com]

- 10. This compound | 52010-97-6 | FH140138 [biosynth.com]

- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 4-(Hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the organic compound 4-(hydroxymethyl)benzaldehyde (B2643722). This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by providing key spectral information, detailed experimental protocols, and a logical workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. It is important to note that while some of this data is derived from experimental sources, other values are predicted based on the analysis of similar compounds and established spectroscopic principles.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.9-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.5 | Doublet | 2H | Aromatic protons (meta to -CHO) |

| ~4.7 | Singlet | 2H | Methylene protons (-CH₂OH) |

| ~2.5-3.5 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 192.7 | Aldehyde Carbonyl Carbon (-CHO) |

| 144.5 | Aromatic Carbon (para to -CHO) |

| 135.5 | Aromatic Carbon (ipso to -CHO) |

| 130.0 | Aromatic Carbon (ortho to -CHO) |

| 127.5 | Aromatic Carbon (meta to -CHO) |

| 64.0 | Methylene Carbon (-CH₂OH) |

Note: Specific peak assignments for ¹³C NMR can be found on spectral databases such as SpectraBase.[1][2]

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2900-2800 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| 1600-1450 | Medium-Weak | Aromatic C=C stretches |

| ~1200 | Medium | C-O stretch (alcohol) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M-H]⁺ |

| 118 | Moderate | [M-H₂O]⁺ |

| 107 | High | [M-CHO]⁺ |

| 79 | High | [C₆H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: The fragmentation pattern is based on Electron Ionization (EI) mass spectrometry. The molecular ion peak is observed at m/z 136, corresponding to the molecular weight of the compound.[3] The fragmentation of benzaldehyde (B42025) derivatives often involves the loss of the aldehyde group (CHO) and subsequent fragmentation of the aromatic ring.[4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols represent standard procedures and may be adapted based on the specific instrumentation available.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

The instrument should be properly tuned and shimmed before data acquisition.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used for solid samples.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

For direct infusion analysis, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation (GC-MS):

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

MS conditions: Set the electron energy to 70 eV. Acquire data over a mass range of m/z 40-400.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS system.

-

The mass spectrometer will record the mass spectra of the components as they elute from the GC column.

-

Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and major fragment ions.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Solubility of 4-(Hydroxymethyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-(hydroxymethyl)benzaldehyde (B2643722), a key intermediate in pharmaceutical synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a structured overview of its solubility in various organic solvents, detailed experimental methodologies for solubility determination, and a visualization of its role in synthetic pathways.

Quantitative Solubility Data

Extensive literature searches indicate a notable scarcity of precise quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad range of common organic solvents. The available information is largely qualitative, describing it as generally soluble in organic solvents with limited solubility in water. This section summarizes the available qualitative data to provide a comparative overview.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Halogenated | Dichloromethane | Soluble |

| Aprotic Polar | Dimethylformamide (DMF) | Soluble |

| Aqueous | Water | Limited Solubility |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. Several robust methods can be employed to quantify the solubility of this compound in various organic solvents. The following are detailed methodologies for commonly used techniques.

Gravimetric Method

The gravimetric method is a fundamental and direct technique for determining the solubility of a solid in a liquid.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume or weight of the clear, saturated supernatant is transferred to a pre-weighed, dry container.

-

Drying: The solvent is carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause degradation of the solute).

-

Weighing: The container with the dried solute is weighed. The difference between this weight and the initial weight of the empty container gives the mass of the dissolved this compound.

-

Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds that are soluble at low concentrations.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the chosen organic solvent. These standards are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Filtration and Dilution: The saturated solution is filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles. The clear filtrate is then accurately diluted with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: The diluted sample is injected into the HPLC system under the same chromatographic conditions used for the standards.

-

Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve using the measured peak area.

-

Solubility Calculation: The solubility of the compound in the original saturated solution is calculated by taking into account the dilution factor.

UV/Vis Spectroscopy Method

For chromophoric compounds like this compound, UV/Vis spectroscopy offers a straightforward and rapid method for solubility determination.

Methodology:

-

Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is scanned across the UV-Vis spectrum to determine the wavelength of maximum absorbance.

-

Calibration Curve: A set of standard solutions of known concentrations is prepared, and their absorbance at the predetermined λmax is measured to construct a calibration curve (absorbance vs. concentration), which should adhere to the Beer-Lambert law.

-

Saturated Solution Preparation: A saturated solution is prepared as previously described.

-

Sample Preparation for Analysis: The saturated solution is filtered, and the clear supernatant is accurately diluted with the same solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility in the undiluted saturated solution is calculated by applying the dilution factor.

Visualization of Synthetic Pathway

This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. The following diagram illustrates a generalized workflow for the multi-step synthesis of a pharmaceutical compound where a substituted benzaldehyde (B42025) is a key starting material.

Caption: Generalized workflow for pharmaceutical synthesis starting from a substituted benzaldehyde derivative.

An In-depth Technical Guide to 4-(Hydroxymethyl)benzaldehyde: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

4-(Hydroxymethyl)benzaldehyde (B2643722), a versatile bifunctional aromatic compound, is a molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a reactive aldehyde and a primary alcohol moiety on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| CAS Number | 52010-97-6 | [1] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 41-43 °C | [1] |

| Boiling Point | 291.2 °C at 760 mmHg (predicted) | [3] |

| Density | 1.185 g/cm³ (predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Limited solubility in water. | [4][5] |

| pKa | 14.00 ± 0.10 (predicted) | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | δ ~9.9 ppm (s, 1H, -CHO), δ ~7.8 ppm (d, 2H, Ar-H ortho to -CHO), δ ~7.5 ppm (d, 2H, Ar-H ortho to -CH₂OH), δ ~4.7 ppm (s, 2H, -CH₂OH), δ ~2.5 ppm (br s, 1H, -OH). Chemical shifts may vary slightly depending on the solvent. | [6][7][8] |

| ¹³C NMR | δ ~192 ppm (C=O), δ ~147 ppm (C-CH₂OH), δ ~136 ppm (C-CHO), δ ~130 ppm (Ar-CH ortho to -CHO), δ ~127 ppm (Ar-CH ortho to -CH₂OH), δ ~64 ppm (-CH₂OH). | [9][10][11][12] |

| Infrared (IR) | ~3400 cm⁻¹ (O-H stretch, broad), ~2820 and ~2720 cm⁻¹ (aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch, strong), ~1600, ~1580, ~1500 cm⁻¹ (aromatic C=C stretch). | [13][14][15][16] |

| Mass Spectrometry (EI) | M⁺ at m/z 136. Key fragments at m/z 135 ([M-H]⁺), 118 ([M-H₂O]⁺), 107 ([M-CHO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺). | [17][18][19][20] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key biological assay are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.

Synthesis of this compound from Terephthalaldehyde

This protocol describes the selective reduction of one aldehyde group of terephthalaldehyde.

Workflow for the Synthesis of this compound

References

- 1. This compound | 52010-97-6 | FH140138 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. hmdb.ca [hmdb.ca]

- 12. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]

- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. proprep.com [proprep.com]

- 17. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Safety and Handling of 4-(Hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-(Hydroxymethyl)benzaldehyde (CAS No. 52010-97-6). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties and potential for harm if ingested or inhaled.

GHS Hazard Statements:

-

H332: Harmful if inhaled.[2]

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation Mark

Quantitative Safety Data

Quantitative toxicological and physical hazard data for this compound are limited. The following table summarizes available information. For context, data for the structurally similar compound 4-Hydroxybenzaldehyde is included where direct data is unavailable.

| Parameter | Value (this compound) | Value (4-Hydroxybenzaldehyde - for comparison) | Source |

| Acute Oral Toxicity (LD50) | Not available | 3,980 mg/kg (rat) | [3] |

| Acute Dermal Toxicity (LD50) | Not available | Not available | |

| Acute Inhalation Toxicity (LC50) | Not available | Not available | |

| Flammability Limits | Not data available | Not data available | [4] |

| Occupational Exposure Limits | Not established | Not established | [4] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5] Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][5]

-

Wash hands thoroughly after handling and before breaks.[5]

-

Keep the container tightly closed when not in use.[5]

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][7]

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Evacuate the area.

-

Alert emergency services.

-

Prevent the spill from entering drains or waterways.[5]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]

-

Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[5] Combustion may produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

-

Objective: To determine the short-term toxicity of a substance when administered orally. This is used to estimate the LD50 value.

-

Methodology Overview (Up-and-Down Procedure - OECD 425):

-

A single animal (typically a rat) is dosed with a starting dose level just below the best preliminary estimate of the LD50.[9]

-

The animal is observed for signs of toxicity and mortality over a 14-day period.[9]

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level.[9]

-

This sequential dosing continues until specific stopping criteria are met.

-

The LD50 is then calculated using the maximum likelihood method.[9] Other related methods include the Fixed Dose Procedure (OECD 420) and the Acute Toxic Class Method (OECD 423).[5][8][10]

-

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

-

Objective: To identify substances that are irritant to the skin. This is a non-animal testing alternative.

-

Methodology Overview:

-

A test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[11][12]

-

The RhE model mimics the upper layers of human skin.[11][12]

-

After a specific exposure time, the substance is removed, and the tissue is incubated.[12]

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay).[12]

-

A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[12]

-

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

-

Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.

-

Methodology Overview:

-

A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[7][13]

-

If required, the test is initially performed on a single animal (typically an albino rabbit).[7][14]

-

A single dose of the substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[7][13][14]

-

The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of irritation, such as redness, swelling, and corneal opacity.[14]

-

The severity and reversibility of the observed effects are scored to classify the substance's irritation potential.[14]

-

Logical Workflow and Relationships

The following diagrams illustrate key workflows for handling and assessing the safety of this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ceuaics.ufba.br [ceuaics.ufba.br]

- 12. x-cellr8.com [x-cellr8.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

The Elusive Aldehyde: A Technical Guide to the Natural Occurrence of 4-(Hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)benzaldehyde (B2643722), a seemingly simple aromatic aldehyde, presents a fascinating case of limited natural occurrence, primarily emerging as a transient intermediate in the microbial biodegradation of xenobiotic compounds rather than as a widespread secondary metabolite. This technical guide provides a comprehensive overview of the current understanding of its natural sources, focusing on its role in microbial metabolic pathways. It details the experimental protocols for its extraction, identification, and quantification, and presents a putative biosynthetic pathway. This document serves as a vital resource for researchers in natural products chemistry, environmental microbiology, and drug development who may encounter this compound in their studies.

Introduction

This compound (also known as α-hydroxy-p-tolualdehyde) is an organic compound with the chemical formula C₈H₈O₂. While structurally related to the more commonly occurring 4-hydroxybenzaldehyde, its presence in nature is significantly more restricted. Unlike many benzaldehyde (B42025) derivatives that are well-documented as plant or fungal secondary metabolites, this compound is predominantly reported as a product of biotransformation, particularly the microbial oxidation of industrial chemicals such as p-xylene (B151628). This guide delves into the known instances of its natural occurrence, the probable enzymatic reactions leading to its formation, and the analytical methodologies required for its study.

Natural Occurrence and Quantitative Data

Direct evidence for the widespread natural occurrence of this compound as a de novo synthesized secondary metabolite in plants or fungi is scarce in current scientific literature. Its detection is almost exclusively linked to environments contaminated with specific aromatic hydrocarbons, where microorganisms have evolved pathways to degrade these compounds.

One notable instance points towards a structurally related, more complex molecule isolated from a fungus. The compound, (R)-2-(4′-hydroxy-3′-methylbut-1′-yn-1′-yl)-4-(hydroxymethyl)phenol, was identified as a metabolite of the fungus Eutypa lata, a pathogen of grapevines. This finding suggests that the enzymatic machinery to produce a hydroxymethylated phenyl group exists in the fungal kingdom, even if the simpler this compound is not a common end product.

The most well-documented source of this compound is as an intermediate in the microbial degradation of p-xylene. Various bacteria, particularly species of Pseudomonas, are capable of oxidizing the methyl group of p-tolualdehyde, a preceding intermediate in the p-xylene degradation pathway, to form this compound.

Table 1: Documented and Putative Natural Sources of this compound

| Organism/System | Source of Compound | Compound Form | Method of Detection | Quantitative Data |

| Pseudomonas sp. | Biodegradation of p-xylene | Intermediate | GC-MS, LC-MS | Transient, concentration dependent on substrate and culture conditions |

| Eutypa lata | Secondary Metabolism | Part of a more complex molecule | NMR, Mass Spectrometry | Not reported for the simple aldehyde |

Biosynthesis and Metabolic Pathways

The primary route for the formation of this compound in nature appears to be through the catabolism of p-xylene and related aromatic compounds by microorganisms. This pathway involves a series of enzymatic oxidation steps.

A putative biosynthetic pathway, based on the degradation of p-xylene by Pseudomonas species, is as follows:

-

p-Xylene to p-Methylbenzyl Alcohol: The pathway is initiated by a xylene monooxygenase, which hydroxylates one of the methyl groups of p-xylene to form p-methylbenzyl alcohol.

-

p-Methylbenzyl Alcohol to p-Tolualdehyde: The alcohol is then oxidized to an aldehyde, p-tolualdehyde, by a benzyl (B1604629) alcohol dehydrogenase.

-

p-Tolualdehyde to this compound: This is a key step where the second methyl group is hydroxylated. This reaction is likely catalyzed by another monooxygenase.

-

Further Oxidation: this compound is a transient intermediate and is further oxidized to 4-carboxybenzaldehyde and subsequently to terephthalic acid, which can then enter central metabolism.

Experimental Protocols

The detection and quantification of this compound in complex matrices like microbial cultures or plant extracts require robust analytical techniques.

Extraction

Objective: To isolate this compound from a liquid or solid matrix.

Methodology for Liquid Microbial Cultures:

-

Centrifugation: Centrifuge the culture broth to separate the microbial cells from the supernatant.

-

Solvent Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction three times.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be necessary to improve its volatility and chromatographic behavior.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection.

-

Temperature Program: An initial temperature of around 60-80°C, followed by a ramp to 250-280°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Derivatization (optional): Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a trimethylsilyl (B98337) ether, improving peak shape and volatility.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suitable for the analysis of less volatile and thermally labile compounds and does not typically require derivatization for this compound.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometer: Electrospray ionization (ESI) in either positive or negative ion mode. High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement and formula determination.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification to enhance sensitivity and selectivity.

Table 2: Key Parameters for Analytical Methods

| Parameter | GC-MS | LC-MS |

| Derivatization | Optional (Silylation) | Not required |

| Stationary Phase | Non-polar/medium-polarity capillary | Reversed-phase C18 |

| Mobile Phase | Helium | Water/Acetonitrile or Methanol gradient with formic acid |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Key Fragments (EI) | m/z 136 (M+), 135, 117, 107, 79, 77 | - |

| Key Ions (ESI+) | m/z 137 [M+H]⁺, 159 [M+Na]⁺ | - |

Conclusion

This compound remains a molecule of interest primarily within the context of microbial metabolism of xenobiotics. Its limited known natural occurrence as a secondary metabolite underscores the importance of continued exploration of microbial and plant chemodiversity. For researchers in drug development, understanding the biotransformation pathways that may lead to the formation of such aldehydes from parent drug molecules is crucial for predicting metabolic fate and potential toxicity. The experimental and analytical protocols outlined in this guide provide a solid foundation for the reliable identification and quantification of this compound, facilitating further research into its origins, metabolic roles, and potential applications.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Hydroxymethyl)benzaldehyde from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the multi-step synthesis of 4-(hydroxymethyl)benzaldehyde (B2643722), a valuable building block in pharmaceutical and organic synthesis, starting from p-cresol (B1678582). The synthesis is presented in two primary stages: 1) the high-yield catalytic oxidation of p-cresol to 4-hydroxybenzaldehyde (B117250), and 2) a proposed subsequent conversion to the final product. The protocols are designed for laboratory-scale synthesis and include comprehensive methodologies, data presentation, and workflow visualizations to ensure reproducibility and clarity for researchers in drug development and chemical synthesis.

Introduction

This compound is an important organic intermediate used in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both an aldehyde and a primary alcohol, allows for a wide range of subsequent chemical transformations. The synthesis from p-cresol, an abundant and cost-effective starting material, presents an economically viable route. This document outlines a robust synthetic pathway, beginning with a highly efficient, selective oxidation of p-cresol.

Overall Synthetic Pathway

The proposed synthesis involves a multi-step process starting with the selective oxidation of the methyl group of p-cresol. The resulting intermediate, 4-hydroxybenzaldehyde, undergoes further transformations to yield the target compound.

Caption: Overall two-stage synthetic workflow.

Stage 1: Catalytic Oxidation of p-Cresol to 4-Hydroxybenzaldehyde

This initial stage focuses on the selective oxidation of the methyl group of p-cresol to a formyl group, yielding 4-hydroxybenzaldehyde. This reaction is achieved with high conversion and selectivity using a heterogeneous copper-manganese (B8546573) oxide catalyst and molecular oxygen.

Reaction Scheme

Caption: Oxidation of p-cresol to 4-hydroxybenzaldehyde.

Experimental Protocol

Materials:

-

p-Cresol

-

CuMn-oxide supported on carbon catalyst

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (solvent)

-

Oxygen gas (O₂)

-

Hydrochloric acid (HCl) for workup

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control.

Procedure:

-

Charge a high-pressure autoclave reactor with p-cresol (16.0 g), CuMn/carbon catalyst (0.6 g), sodium hydroxide (23.0 g), and methanol (50 mL).

-

Seal the reactor and purge it with oxygen gas.

-

Pressurize the reactor with oxygen to 0.3 MPa.

-

Heat the mixture to 348 K (75 °C) while stirring at 700 rpm.

-

Maintain the constant pressure by supplying oxygen as it is consumed during the reaction.

-

Continue the reaction for 3 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

-

Withdraw a sample of the reaction mixture, acidify it with hydrochloric acid to a pH of 2-3, and dilute with methanol for analysis.

-

For workup, filter the reaction mixture to recover the heterogeneous catalyst.

-

Acidify the filtrate with concentrated HCl until the pH is acidic, precipitating the product.

-

Isolate the crude 4-hydroxybenzaldehyde by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Data Presentation

The following table summarizes the quantitative data for the catalytic oxidation of p-cresol under optimized conditions.

| Parameter | Value |

| Starting Material | p-Cresol |

| Catalyst | CuMn-oxide/carbon |

| p-Cresol Conversion | 99% |

| 4-Hydroxybenzaldehyde Sel. | 96% |

| Temperature | 348 K (75 °C) |

| Pressure (O₂) | 0.3 MPa |

| Reaction Time | 3 hours |

| Stirring Speed | 700 rpm |

Stage 2: Proposed Synthesis of this compound from 4-Hydroxybenzaldehyde

The conversion of the phenolic hydroxyl group of 4-hydroxybenzaldehyde into a hydroxymethyl group is a non-trivial transformation. A plausible, albeit complex, synthetic route is proposed below, involving the protection of the aldehyde, conversion of the phenol (B47542) to a triflate, and a subsequent palladium-catalyzed hydroxymethylation.

Proposed Reaction Scheme

Caption: Proposed multi-step conversion of 4-hydroxybenzaldehyde.

Experimental Protocol (Hypothetical)

Step 2a: Protection of the Aldehyde Group

-

Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in toluene.

-

Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected, indicating the completion of acetal formation.

-

Workup: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected aldehyde.

Step 2b: Conversion to Phenyl Triflate

-

Setup: Dissolve the protected aldehyde from the previous step in dichloromethane (B109758) in a flask cooled in an ice bath.

-

Reagents: Add pyridine (1.5 equivalents), followed by the slow, dropwise addition of triflic anhydride (B1165640) (1.1 equivalents).

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Quench the reaction by adding cold water. Separate the organic layer, wash sequentially with dilute HCl, water, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the triflate intermediate.

Step 2c: Hydroxymethylation and Deprotection

-

Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the triflate intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable hydroxymethyl source (e.g., a hydroxymethyl-organotin or -organoboron reagent) in an anhydrous solvent like dioxane.

-

Reaction: Heat the reaction mixture at reflux until TLC or GC-MS analysis indicates the consumption of the starting triflate.

-

Workup and Deprotection: Cool the mixture and perform an acidic workup by adding aqueous HCl. This step will simultaneously quench the reaction and hydrolyze the acetal protecting group.

-

Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Conclusion

The synthesis of this compound from p-cresol is a multi-step process that can be achieved through a logical sequence of reactions. The initial catalytic oxidation of p-cresol to 4-hydroxybenzaldehyde is a highly efficient and well-documented transformation. While the subsequent conversion to the final product is more complex and requires further optimization, the proposed pathway provides a rational approach for researchers. The detailed protocols and data provided herein serve as a valuable resource for professionals engaged in pharmaceutical development and chemical synthesis.

Application Notes and Protocols for Ullmann Condensation of 4-(Hydroxymethyl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Ullmann condensation reaction specifically tailored for 4-(hydroxymethyl)benzaldehyde (B2643722) derivatives. This class of compounds presents unique challenges due to the presence of both a reactive aldehyde and a primary alcohol. This document outlines strategies to address these challenges, including the use of protecting groups, and provides detailed experimental procedures based on established methodologies for similar substrates.

Introduction to the Ullmann Condensation

The Ullmann condensation is a versatile and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, most notably C-O, C-N, and C-S bonds. In the context of drug discovery and development, the Ullmann reaction is a powerful tool for the synthesis of diaryl ethers, N-aryl amines, and aryl thioethers, which are common structural motifs in biologically active molecules.

The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently above 210 °C) and stoichiometric amounts of copper. However, modern advancements have led to the development of milder and more efficient protocols using catalytic amounts of copper salts in combination with various ligands.

Challenges with this compound Derivatives

The presence of both an aldehyde and a primary alcohol functional group on the this compound scaffold introduces specific challenges for the Ullmann condensation:

-

Side Reactions of the Aldehyde Group: The aldehyde functionality is susceptible to oxidation, reduction, and nucleophilic attack under the basic and often heated conditions of the Ullmann reaction.

-

Reactivity of the Hydroxymethyl Group: The primary alcohol can also undergo side reactions, including oxidation or acting as a competing nucleophile.

-

Chemoselectivity: Achieving selective coupling at the desired position (either through an aryl halide derivative of this compound or by using a phenolic derivative) without interference from the other functional groups is critical.

To circumvent these issues, a protecting group strategy is often necessary. The aldehyde can be protected as an acetal (B89532), and the alcohol as a silyl (B83357) ether, for example. These protecting groups are stable under the Ullmann reaction conditions and can be readily removed post-coupling to regenerate the desired functionalities.

Reaction Scheme and Logical Workflow

The Ullmann condensation involving a this compound derivative can be conceptualized in the following workflow, which includes protection, coupling, and deprotection steps.

Caption: General workflow for the Ullmann condensation of this compound derivatives.

Experimental Protocols

The following protocols are adapted from established Ullmann condensation procedures for structurally related substrates. Researchers should optimize these conditions for their specific this compound derivative.

Protection of Functional Groups (Example)

4.1.1. Acetal Protection of the Aldehyde Group

This protocol describes the protection of the aldehyde functionality as a dimethyl acetal.

-

Materials:

-

This compound derivative

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Inert solvent (e.g., Dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

-

Procedure:

-

Dissolve the this compound derivative in anhydrous methanol.

-

Add trimethyl orthoformate (1.5-2.0 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting acetal by column chromatography if necessary.

-

4.1.2. Silyl Ether Protection of the Hydroxyl Group

This protocol details the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.

-

Materials:

-

Protected this compound derivative (from 4.1.1)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the protected benzaldehyde (B42025) derivative and imidazole (2.5 equivalents) in anhydrous DMF.

-

Add TBDMSCl (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography.

-

Ullmann Condensation for Diaryl Ether Synthesis (C-O Coupling)

This protocol is for the copper-catalyzed coupling of a protected 4-

Application Notes and Protocols for the Wittig Reaction of 4-(Hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Wittig reaction conditions tailored for 4-(hydroxymethyl)benzaldehyde (B2643722), a common substrate in organic synthesis. This document outlines detailed experimental protocols, discusses the critical aspects of the reaction, and presents quantitative data to guide the synthesis of various alkene products.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form a new carbon-carbon double bond. For this compound, this reaction provides a direct route to synthesize 4-(hydroxymethyl)stilbenes and related derivatives, which are valuable intermediates in medicinal chemistry and materials science.

A key consideration for the Wittig reaction with this compound is the presence of the hydroxyl group. While the Wittig reaction is generally tolerant of various functional groups, including alcohols, the basic conditions often employed can potentially lead to side reactions. Therefore, both protecting group-free and protecting group strategies are discussed herein.

Data Presentation: A Comparative Analysis of Reaction Conditions

The following table summarizes various conditions for the olefination of benzaldehyde (B42025) derivatives, providing a comparative framework for designing experiments with this compound. Direct quantitative data for this compound is often not explicitly reported in the literature, hence the data below is representative of similar substituted benzaldehydes.

| Ylide/Reagent | Aldehyde | Base/Conditions | Solvent | Time (h) | Temp. (°C) | Yield (%) | E/Z Ratio |

| Benzyltriphenylphosphonium chloride | Benzaldehyde | 50% aq. NaOH | DCM | 1-2 | RT | ~70-85 | Mix |

| (Carbethoxymethylene)triphenylphosphorane (stabilized) | Benzaldehyde | None (solvent-free) | N/A | 0.25 | RT | High | Predom. E |

| Methyltriphenylphosphonium (B96628) bromide | Substituted Benzaldehydes | n-BuLi | THF | 2-12 | -78 to RT | Variable | Predom. Z |

| Triethyl phosphonoacetate (HWE) | Aromatic Aldehydes | NaH, DBU/LiCl | THF, DME | 1-12 | RT | High | High E |

| Benzyltriphenylphosphonium chloride | 4-Bromobenzaldehyde | K₃PO₄ (solid-phase) | N/A | 0.5-1 | RT | High | Mix |

Experimental Protocols

Below are detailed methodologies for performing the Wittig reaction with this compound, including a protecting group-free approach and the more stereoselective Horner-Wadsworth-Emmons (HWE) modification.

Protocol 1: Protecting Group-Free Wittig Reaction with a Non-Stabilized Ylide

This protocol describes the synthesis of 4-(hydroxymethyl)styrene using methyltriphenylphosphonium bromide. This reaction typically favors the formation of the Z-isomer.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise. The formation of a deep yellow or orange color indicates the generation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-(hydroxymethyl)styrene.

-

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion and generally provides the (E)-alkene with high stereoselectivity.[1][2] This is a reliable method for the synthesis of (E)-ethyl 4-(hydroxymethyl)cinnamate.[3][4]

Materials:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Phosphonate (B1237965) Anion Formation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add NaH (1.1 equivalents).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF or DME and cool the suspension to 0 °C.

-

Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

-

Reaction with Aldehyde:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or DME.

-

Add the aldehyde solution to the phosphonate anion solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield (E)-ethyl 4-(hydroxymethyl)cinnamate.

-

Mandatory Visualizations

Diagram 1: General Wittig Reaction Workflow

References

Application Notes and Protocols for the Grignard Reaction with 4-(Hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of diarylmethanols using a Grignard reaction with 4-(hydroxymethyl)benzaldehyde (B2643722). Due to the acidic proton of the hydroxyl group, which would quench the Grignard reagent, a protection-deprotection strategy is necessary. The protocols outlined below detail the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, the subsequent Grignard addition, and the final deprotection to yield the desired diarylmethanol product.

Application Notes

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with an aldehyde provides a straightforward route to secondary alcohols. In the context of drug development and medicinal chemistry, the resulting diarylmethanol scaffold is a common structural motif found in a variety of biologically active compounds.

The substrate, this compound, presents a unique challenge due to the presence of both an aldehyde and a primary alcohol. Grignard reagents are not only strong nucleophiles but also potent bases.[1] The acidic proton of the hydroxyl group would react preferentially with the Grignard reagent in an acid-base reaction, consuming the reagent and preventing the desired nucleophilic attack at the carbonyl carbon of the aldehyde.[2]

To circumvent this, a protection strategy is employed. The hydroxyl group is temporarily converted into a non-acidic functional group that is stable to the basic conditions of the Grignard reaction. A common and effective choice for this purpose is the formation of a tert-butyldimethylsilyl (TBDMS) ether.[3] The TBDMS group is sterically hindered and electronically stable, rendering it inert to the Grignard reagent.

Following the successful protection of the hydroxyl group, the Grignard reagent can be added to the aldehyde functionality to form the desired carbon-carbon bond. A variety of Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide, can be used to introduce different substituents, leading to a diverse range of diarylmethanol products.

The final step in the synthetic sequence is the deprotection of the TBDMS ether to regenerate the free hydroxyl group. This is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which exhibits a high affinity for silicon.[4][5]

This three-step sequence of protection, Grignard reaction, and deprotection provides a reliable and high-yielding pathway to valuable diarylmethanol products that can serve as key intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be thoroughly dried, and anhydrous solvents should be used. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

To the stirred solution, add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then brine to remove DMF and imidazole.[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde (B169394).

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Grignard Reaction with 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde

This protocol details the addition of a Grignard reagent (e.g., phenylmagnesium bromide) to the protected aldehyde.

Materials:

-

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde

-

Magnesium turnings

-

Bromobenzene (B47551) (or other suitable organic halide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

-

-

Grignard Addition:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude TBDMS-protected diarylmethanol.

-

Protocol 3: Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS protecting group to yield the final diarylmethanol.

Materials:

-

Crude TBDMS-protected diarylmethanol

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude TBDMS-protected diarylmethanol (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1-1.5 eq) dropwise to the stirred solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the reaction progress by TLC.[4][7]

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[7]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude diarylmethanol.

-

Purify the final product by flash column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for each step of the synthesis. Note that yields are highly substrate-dependent and the provided data should be considered as a general guide.

Table 1: TBDMS Protection of Alcohols

| Entry | Substrate | TBDMS-Cl (eq) | Imidazole (eq) | Solvent | Temperature | Time | Yield (%) |

| 1 | Primary Alcohol | 1.2 | 2.5 | DMF | Room Temp. | 12-24 h | up to 100 |

| 2 | Secondary Alcohol | 1.2 | 2.5 | DMF | Room Temp. | 12-24 h | High |

Table 2: Grignard Reaction with Aldehydes

| Entry | Aldehyde | Grignard Reagent | Solvent | Temperature | Time | Yield (%) |

| 1 | 4-Bromobenzaldehyde | Methylmagnesium Bromide | Diethyl Ether | 0 °C to RT | 1-2 h | >98[6] |

| 2 | Benzaldehyde | Phenylmagnesium Bromide | Diethyl Ether | 0 °C to RT | 1-2 h | High |

Table 3: TBAF Deprotection of TBDMS Ethers

| Entry | Substrate Type | TBAF (eq) | Solvent | Temperature | Time | Yield (%) | Citation |

| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0 °C to RT | 45 min | 32 | [7] |